RORgammat inverse agonist 13

Description

Role of RORγt as a Master Transcriptional Regulator of Immune Responses

RORγt is recognized as the master regulator for the differentiation of a specific subset of T helper cells known as Th17 cells. nih.govresearchgate.net These cells are a critical component of the adaptive immune system. RORγt, a specific isoform of the RORγ gene, is predominantly expressed in immune cells and is essential for the development and function of Th17 cells. nih.gov It orchestrates the expression of a cascade of genes that define the Th17 lineage, including the signature pro-inflammatory cytokine, Interleukin-17 (IL-17). glpbio.comselleck.cn

RORγt in the Pathogenesis of Th17-Mediated Inflammatory and Autoimmune Diseases

While Th17 cells are vital for host defense against certain extracellular bacteria and fungi, their dysregulation is a hallmark of numerous inflammatory and autoimmune diseases. dcchemicals.comchemicalbook.com Overactive Th17 cells, driven by RORγt, lead to an excessive production of IL-17 and other inflammatory molecules. researchgate.net This inflammatory cascade is a key contributor to the pathology of conditions such as psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. dcchemicals.comgoogle.com Consequently, the RORγt-Th17-IL-17 axis has become a prime target for therapeutic intervention in these debilitating disorders. glpbio.comdcchemicals.com

Overview of RORγt Ligand Modulators as Targeted Therapeutic Modalities

The activity of RORγt can be influenced by small molecules known as ligands that bind to a specific region of the receptor. researchgate.net This has spurred the development of various RORγt ligand modulators, which can either enhance (agonists) or suppress (antagonists and inverse agonists) the receptor's activity. These modulators represent a sophisticated approach to treating autoimmune diseases by directly targeting the molecular driver of the inflammatory process, offering a more precise alternative to broader immunosuppressive therapies. researchgate.net

Focus on RORγt Inverse Agonists in Immunomodulation

Inverse agonists are a specific class of ligands that not only block the receptor's activity but also reduce its basal, or constitutive, level of function. In the context of RORγt, inverse agonists bind to the receptor and stabilize it in an inactive conformation. This action prevents the recruitment of co-activator proteins necessary for gene transcription and can even promote the recruitment of co-repressor proteins, actively switching off the inflammatory gene program controlled by RORγt. This mechanism effectively suppresses the differentiation of Th17 cells and diminishes the production of IL-17, thereby mitigating the inflammatory response.

RORγt Inverse Agonist 13 (Compound 3i): A Profile

RORγt inverse agonist 13, also known as Compound 3i, is a novel, potent, and selective small molecule developed to target RORγt. dcchemicals.com It emerged from a research program aimed at improving the drug-like properties, particularly the solubility, of an earlier RORγt inverse agonist, GSK805. dcchemicals.com

Compound 3i is a carboxyl-containing biaryl urea derivative. dcchemicals.com Its development was guided by a detailed exploration of the structure-activity relationship of its parent compound to enhance its therapeutic potential. dcchemicals.com

Research Findings on RORγt Inverse Agonist 13 (Compound 3i)

Scientific investigation into Compound 3i has yielded promising results regarding its potency and activity in preclinical models.

| Assay Type | Parameter | Result | Reference |

|---|---|---|---|

| Biochemical Assay (RORγ FRET) | IC₅₀ | 63.8 nM | dcchemicals.com |

| Cell-Based Assay (RORγ-GAL4 Reporter) | IC₅₀ | 85 nM | dcchemicals.com |

| Mouse Th17 Cell Differentiation Assay | Inhibition at 0.3 µM | 76% | dcchemicals.com |

These findings demonstrate that Compound 3i is a potent inhibitor of RORγt activity, both in a cell-free biochemical context and in a cellular environment. dcchemicals.com The IC₅₀ values in the nanomolar range indicate a high affinity for its target. Furthermore, its ability to significantly inhibit the differentiation of pathogenic Th17 cells underscores its potential for immunomodulation. dcchemicals.com

In addition to its in vitro activity, Compound 3i has shown efficacy in an in vivo animal model of psoriasis. dcchemicals.com When administered orally to mice with imiquimod-induced psoriasis, it led to a significant reduction in the clinical severity of the condition. dcchemicals.com This was attributed to its favorable pharmacokinetic profile and improved aqueous solubility compared to its predecessor compound. dcchemicals.com

Structure

2D Structure

3D Structure

Properties

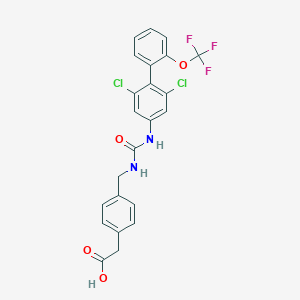

IUPAC Name |

2-[4-[[[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]carbamoylamino]methyl]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl2F3N2O4/c24-17-10-15(30-22(33)29-12-14-7-5-13(6-8-14)9-20(31)32)11-18(25)21(17)16-3-1-2-4-19(16)34-23(26,27)28/h1-8,10-11H,9,12H2,(H,31,32)(H2,29,30,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAVYJYWRYFFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2Cl)NC(=O)NCC3=CC=C(C=C3)CC(=O)O)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl2F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Rorγt Inverse Agonism, with Emphasis on Rorgammat Inverse Agonist 13

Molecular Mechanism of Inverse Agonism: Disruption of Transcriptional Coactivator Recruitment

The transcriptional activity of RORγt is dependent on its ability to recruit coactivator proteins. This process is intricately linked to the conformation of its ligand-binding domain (LBD). mdpi.comfrontiersin.org Inverse agonists function by disrupting this recruitment process, thereby inhibiting the downstream signaling cascade that leads to the expression of pro-inflammatory cytokines like IL-17. nih.govnih.gov

Interaction with the Ligand-Binding Domain (LBD) of RORγt

The RORγt LBD is a complex structure composed of 12 α-helices (H1-H12) and two additional helices (H2′ and H11′). mdpi.com This domain houses the binding sites for small molecule modulators. Inverse agonists bind within this domain, inducing conformational changes that are incompatible with coactivator binding. mdpi.comfrontiersin.org This binding can occur at either the canonical orthosteric site or a distinct allosteric site. pnas.orgacs.org

Impact on Helix 12 (H12) Conformation and Stability within the RORγt-LBD

A critical element in the regulation of RORγt activity is the conformation of Helix 12 (H12), also known as the activation-function 2 (AF-2) helix. pnas.org In the active, or agonistic, state, H12 is stabilized in a conformation that promotes the binding of coactivators. mdpi.com Conversely, inverse agonists destabilize this active conformation of H12. pdbj.orgwhiterose.ac.uk This destabilization prevents the proper formation of the coactivator binding groove, thus inhibiting transcriptional activity. pnas.orgwhiterose.ac.uk The binding of an inverse agonist can lead to the disarray of H12, which not only hinders coactivator recruitment but can also promote the binding of corepressors. mdpi.com

Role of Specific Residues in Inverse Agonist Binding and Conformational Change

Specific amino acid residues within the RORγt LBD play pivotal roles in the binding of inverse agonists and the subsequent conformational changes. Key among these are:

Trp317: Located in H3, this residue is crucial in modulating the hydrophobic network within the LBD. mdpi.comresearchgate.net Molecular dynamics simulations have shown that the conformational state of Trp317 (gauche- for agonists and trans for inverse agonists) is a determining factor in the receptor's activation state. mdpi.comresearchgate.net The binding of an inverse agonist forces Trp317 into a trans conformation, disrupting the hydrophobic interactions necessary to stabilize H12 in its active state. mdpi.comresearchgate.net

His479 and Tyr502: These residues, located in H11 and H12 respectively, form a critical hydrogen bond that stabilizes H12 in the active conformation. mdpi.comresearchgate.net Inverse agonists often work by disrupting this His479-Tyr502 interaction. nih.govacs.org The binding of an inverse agonist can cause a rotational change in the side chain of His479, weakening or breaking the hydrogen bond with Tyr502 and leading to the destabilization of H12. researchgate.netacs.org

Allosteric Modulation of RORγt Transcriptional Activity by RORgammat Inverse Agonist 13

This compound, a potent thienopyrazole-based compound, functions as an allosteric modulator of RORγt. d-nb.inforcsb.org This means it binds to a site topographically distinct from the canonical orthosteric ligand-binding pocket. pnas.orgd-nb.info This allosteric site is formed by helices 3, 4, and 11, and the reoriented H12. pnas.org

Distinction between Orthosteric and Allosteric Binding Mechanisms for RORγt Ligands

The existence of both orthosteric and allosteric binding sites within the RORγt LBD provides multiple avenues for therapeutic intervention. acs.orgnih.govnih.gov

Orthosteric Binding: This is the canonical binding site where endogenous ligands, such as cholesterol derivatives, and many synthetic modulators bind. pnas.orgacs.org Orthosteric inverse agonists, like digoxin, directly compete with these ligands and destabilize H12. pnas.org

Allosteric Binding: This site does not overlap with the orthosteric pocket. pnas.org Allosteric inverse agonists, including this compound and MRL-871, bind to this secondary pocket to exert their inhibitory effects. pnas.orgd-nb.info This mechanism offers potential advantages, such as avoiding direct competition with high-affinity endogenous ligands and potentially achieving greater selectivity due to the lower conservation of allosteric sites across protein families. pnas.org

The ability of RORγt to be modulated by both orthosteric and allosteric ligands, and even simultaneously by both in a cooperative manner, underscores the complex and dynamic nature of its regulation. pnas.org

Table of Research Findings on RORγt Inverse Agonism

| Finding | Key Residues/Components Involved | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Inverse Agonist-Induced H12 Destabilization | Helix 12 (H12/AF-2) | Inverse agonists disrupt the stable, active conformation of H12, preventing coactivator recruitment. mdpi.compnas.orgwhiterose.ac.uk | mdpi.compnas.orgwhiterose.ac.uk |

| Role of the Trp317 "Switch" | Trp317 | Inverse agonists force Trp317 into a 'trans' conformation, breaking a key hydrophobic network. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Disruption of the His479-Tyr502 H-Bond | His479, Tyr502 | Inverse agonists break the hydrogen bond between His479 and Tyr502, which is critical for H12 stability. researchgate.netacs.org | researchgate.netacs.org |

| Allosteric Binding of Cmpd 13 | Allosteric pocket (H3, H4, H11, H12) | This compound binds to a secondary site, inducing a non-competitive form of inhibition. pnas.orgd-nb.inforcsb.org | pnas.orgd-nb.inforcsb.org |

| Orthosteric vs. Allosteric Distinction | Orthosteric and Allosteric Pockets | Ligands can target either the primary (orthosteric) or a secondary (allosteric) site to modulate RORγt activity. pnas.orgacs.org | pnas.orgacs.org |

Table of Mentioned Compounds

| Compound Name | Classification |

|---|---|

| This compound | Allosteric Inverse Agonist |

| Digoxin | Orthosteric Inverse Agonist |

| MRL-871 | Allosteric Inverse Agonist |

| FM26 | Allosteric Inverse Agonist |

| 20α-hydroxycholesterol (20-OH) | Orthosteric Agonist |

| 25-hydroxycholesterol (25-OH) | Orthosteric Agonist |

| Cholesterol (CHL) | Orthosteric Agonist |

| Desmosterol (DSM) | Orthosteric Agonist |

| LYC-55716 | Agonist |

| T0901317 | Inverse Agonist |

| VTP-43742 | Inverse Agonist |

| GSK2981278A | Inverse Agonist |

| ARN-6039 | Inverse Agonist |

| TAK-828 | Inverse Agonist |

| ABBV-553 | Inverse Agonist |

| JNJ-3534 | Inverse Agonist |

| AZD-0284 | Inverse Agonist |

| JTE-451 | Inverse Agonist |

| JTE-151 | Inverse Agonist |

Preclinical Investigation of Rorγt Inverse Agonism in Experimental Disease Models

Efficacy in Murine Models of Psoriasis-like Skin Inflammation

Psoriasis is a chronic inflammatory skin disease where the IL-23/Th17 axis is a central pathogenic pathway. nih.govlongdom.org RORγt inverse agonists have shown significant promise in preclinical models of psoriasis by inhibiting the production of IL-17 and other pro-inflammatory cytokines. patsnap.com

In the imiquimod (B1671794) (IMQ)-induced psoriasis-like mouse model, a widely used preclinical tool, various RORγt inverse agonists have demonstrated efficacy. For instance, a novel triazine derivative, when administered intraperitoneally, significantly reduced clinical signs of psoriasis, including erythema, skin thickness, and scaliness. bioworld.com At a higher dose, the total Psoriasis Area and Severity Index (PASI) score was diminished by 57%, which was comparable to the effect of methotrexate. bioworld.com Histopathological analysis also revealed a marked reduction in thickened skin layers and immune cell infiltration in a dose-dependent manner. bioworld.com

Another compound, BMS-986251, demonstrated robust efficacy in both the mouse acanthosis and imiquimod-induced models. nih.gov Oral administration of this compound led to a dose-dependent reduction in skin thickening, with the highest dose showing efficacy comparable to an anti-mouse IL-23 antibody. nih.gov Similarly, topical application of a potent and selective RORγt inverse agonist markedly inhibited Th17-type cytokine production and the characteristic features of psoriasis in both the imiquimod mouse model and a human skin transplant mouse model. morressier.com

The mechanism of action in these models involves the suppression of IL-17A and IL-17F expression in both Th17 cells and γδ T cells. nih.gov This leads to a reduction in the levels of several proinflammatory cytokines, including IL-17A/F, IL-22, and IL-1β, in the treated skin, ultimately resulting in decreased epidermal hyperplasia and skin thickness. nih.gov

Table 1: Efficacy of RORγt Inverse Agonists in Murine Psoriasis Models

| Compound/Agent | Model | Key Findings |

|---|---|---|

| Triazine Derivative bioworld.com | Imiquimod-induced | Reduced erythema, thickness, and scaliness; 57% reduction in PASI score. |

| BMS-986251 nih.gov | Imiquimod-induced & Acanthosis | Dose-dependent reduction in skin thickening, comparable to anti-IL-23 antibody. |

| Topical RORγt Inverse Agonist morressier.com | Imiquimod-induced & Human Skin Transplant | Marked inhibition of Th17-type cytokine production and psoriatic hallmarks. |

Attenuation of Inflammatory Responses in Rodent Models of Inflammatory Bowel Disease (IBD) (e.g., Colitis)

The dysregulation of Th17 cells and their associated cytokines is also implicated in the pathogenesis of inflammatory bowel disease (IBD). patsnap.com Preclinical studies have indicated that RORγt inverse agonists can effectively attenuate inflammatory responses in rodent models of colitis. By inhibiting RORγt, these compounds can reduce the infiltration of inflammatory cells into the colon and decrease the production of pro-inflammatory cytokines, leading to an amelioration of disease symptoms.

Suppression of Autoimmune Arthritis in Experimental Rodent Models

In autoimmune arthritis, Th17 cells contribute significantly to joint inflammation and subsequent damage. patsnap.com RORγt inverse agonists have demonstrated the ability to suppress disease in experimental rodent models. For instance, in a murine collagen-induced arthritis model, the RORγt inverse agonist JNJ-54271074 dose-dependently suppressed joint inflammation. researchgate.net This effect is attributed to the inhibition of Th17 differentiation and the reduction of IL-17 production. researchgate.net

Another study highlighted a potent and selective RORγt inverse agonist, compound 8e, which demonstrated significant in vivo efficacy in preclinical models of rheumatoid arthritis. nih.gov These findings suggest that targeting RORγt could be a viable therapeutic strategy for managing autoimmune arthritis. patsnap.com

Modulation of Allergic Airway Inflammation in Preclinical Settings

Th17 cells and IL-17 are also involved in the pathophysiology of allergic airway inflammation, such as in asthma. bioworld.com RORγt inverse agonists have been investigated for their potential to modulate these inflammatory responses in preclinical models. By suppressing the Th17 pathway, these compounds can reduce airway hyperresponsiveness and inflammation, indicating a potential therapeutic role in allergic airway diseases.

Comparative Analysis with Other RORγt Modulators in Preclinical Efficacy Studies

The development of RORγt modulators has led to the emergence of both inverse agonists and antagonists. While both classes of compounds aim to inhibit RORγt function, they may do so through different mechanisms, potentially leading to varied efficacy and off-target effects. nih.gov

Preclinical studies have shown that RORγt inverse agonists can effectively suppress Th17 cell differentiation and function. nih.gov For example, small-molecule RORγt inverse agonists have been shown to ameliorate disease in several rodent models of autoimmunity. nih.gov

Orally active small molecules that inhibit RORγt are being developed as an alternative to biologic therapies that target single cytokines like IL-17A or IL-23. innovimmune.comnih.gov The rationale is that inhibiting the master regulator RORγt could offer a broader and more complete suppression of the Th17 pathway. innovimmune.com For instance, the RORγt inverse agonist BMS-986251 has demonstrated biologic-like efficacy in preclinical models. nih.gov

Further comparative studies are necessary to fully elucidate the relative advantages and disadvantages of different RORγt modulators in various disease contexts.

Structural Biology and Computational Studies of Rorγt Ligand Interactions

X-ray Crystallography of RORγt Ligand-Binding Domain in Complex with RORgammat Inverse Agonist 13

Structural elucidation by X-ray crystallography has been pivotal in understanding the mechanism of RORγt inhibition. A significant breakthrough in this area was the determination of the crystal structure of the RORγt ligand-binding domain (LBD) in complex with this compound (PDB ID: 6TLM) nih.gov. This compound, also referred to as "example 13" in a Glenmark Pharmaceuticals patent, belongs to a class of thienopyrazole inverse agonists nih.govresearchgate.net.

The crystallographic data revealed that, unlike many other inverse agonists that bind to the canonical, orthosteric ligand-binding pocket, this compound binds to a distinct, allosteric site nih.govresearchgate.net. This allosteric pocket is located near the traditional binding site but allows for a different mode of action researchgate.nettue.nl. The binding of compound 13 to this site induces a conformational change in the RORγt LBD that is incompatible with the recruitment of coactivator proteins, thereby inhibiting the receptor's transcriptional activity tue.nl.

The binding mode of this compound is similar to that of another well-characterized allosteric inverse agonist, MRL-871, with the primary structural differences lying in the central heteroaromatic core researchgate.net. The crystal structure provides a precise map of the key interactions between the thienopyrazole scaffold and the amino acid residues within the allosteric pocket, offering a structural basis for its inhibitory function nih.govresearchgate.net.

| Crystallography Data for RORγt LBD with Inverse Agonist 13 | |

| PDB ID | 6TLM nih.gov |

| Compound | This compound (Glenmark "example 13") nih.govresearchgate.net |

| Binding Site | Allosteric Pocket nih.govresearchgate.net |

| Mechanism | Induces a conformational change preventing coactivator recruitment tue.nl |

| Chemical Class | Thienopyrazole nih.govresearchgate.net |

Molecular Docking and Molecular Dynamics Simulations of RORγt-Ligand Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations have further illuminated the interaction between RORγt and its ligands, including the allosteric inverse agonist 13. These studies provide a dynamic view of the structural changes that occur upon ligand binding, complementing the static picture from X-ray crystallography nih.govresearchgate.net.

MD simulations performed on the RORγt LBD in complex with allosteric ligands like compound 13 have revealed crucial aspects of protein dynamics. These simulations show that the binding of an allosteric inverse agonist can cooperatively enhance the binding of an orthosteric ligand, and vice versa nih.gov. This cooperativity is mediated by subtle conformational changes within the protein. Specifically, simulations showed that the presence of an orthosteric ligand induces a "clamping motion" of the allosteric pocket via helices 4 and 5 nih.govresearchgate.net.

A key residue, Ala355, located at the junction of helix 4 and 5, was identified through MD simulations as playing a critical role in this allosteric communication. Ala355 can shift its participation between the two helices, and this equilibrium is influenced by ligand binding in both the orthosteric and allosteric sites nih.govresearchgate.net. For bulkier allosteric ligands like compound 13, the binding promotes a conformation of Ala355 that is further stabilized by the presence of an orthosteric agonist, explaining the observed positive cooperativity nih.govresearchgate.net.

| Computational Study Insights for RORγt and Inverse Agonist 13 | |

| Methodology | Molecular Dynamics (MD) Simulations nih.govresearchgate.net |

| Key Finding | Cooperative dual ligand binding between allosteric and orthosteric sites nih.gov |

| Mechanism of Cooperativity | "Clamping motion" of the allosteric pocket involving helices 4 and 5 nih.gov |

| Critical Residue | Ala355, which shifts between helix 4 and 5 conformations nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Thienopyrazole Scaffolds and Related Chemical Classes

The development of this compound emerged from extensive structure-activity relationship (SAR) studies aimed at identifying novel, potent inhibitors of RORγt researchgate.net. The thienopyrazole scaffold was identified through an in silico scaffold hopping screen based on the core of MRL-871, an earlier-disclosed allosteric inverse agonist researchgate.net.

The SAR studies, detailed in the Glenmark patent, explored modifications around the central thienopyrazole core to optimize potency and pharmacokinetic properties nih.govresearchgate.net. The research confirmed that the allosteric site could accommodate this new chemical class and that specific substitutions on the scaffold were crucial for high-affinity binding and potent inverse agonism researchgate.net.

Insights into "Short" versus "Long" Inverse Agonist Binding Modes and Protein Behavior

The modulation of RORγt can be achieved through ligands that bind to different sites and elicit distinct conformational responses. Much of the literature describes orthosteric inverse agonists, which are often categorized based on their mechanism as "short" or "long" binders researchgate.net.

"Short" inverse agonists are typically smaller molecules that, upon binding to the orthosteric pocket, not only block the binding of coactivators but also actively stabilize a conformation that recruits corepressor proteins.

"Long" inverse agonists are generally larger ligands that extend further within the orthosteric pocket. Their mechanism primarily involves sterically hindering the adoption of the active conformation (the "agonist lock") and preventing coactivator recruitment, without necessarily promoting the recruitment of corepressors researchgate.net.

This compound operates via a fundamentally different mechanism due to its allosteric binding mode. Instead of directly competing with ligands in the orthosteric pocket, it binds to a secondary site researchgate.net. The binding of compound 13 induces a distinct conformational change that alters the shape and dynamics of the coactivator binding surface, effectively achieving inverse agonism without occupying the primary ligand pocket tue.nlnih.gov. The MD simulations revealing the clamping motion of helices 4 and 5 illustrate a unique protein behavior induced by allosteric binders, which contrasts with the more localized conformational changes within helix 12 typically associated with orthosteric "short" and "long" inverse agonists nih.govresearchgate.net.

This allosteric mechanism offers potential advantages, including higher selectivity against other nuclear receptors (as allosteric sites are often less conserved) and non-competition with potential endogenous ligands in the orthosteric pocket nih.gov.

Target Selectivity and Specificity of Rorγt Inverse Agonists

Selectivity Profile Against Other ROR Subfamily Members (RORα, RORβ)

The ROR family of nuclear receptors consists of three members: RORα, RORβ, and RORγ. Due to the high degree of similarity in the ligand-binding domains (LBDs) of these isoforms, achieving selectivity for RORγt is a primary challenge in drug discovery. Non-selective compounds could lead to unwanted biological effects, as RORα and RORβ have distinct physiological roles.

Several developed RORγt inverse agonists have been profiled for their activity against RORα and RORβ. For instance, some tertiary sulfonamide inverse agonists have been identified as potent inhibitors of RORγt with significant selectivity over RORα and RORβ. mdpi.com Similarly, the clinical candidate BMS-986251 was found to be selective against the other ROR family members. nih.gov

However, not all compounds achieve this level of selectivity. The compound T0901317, initially identified as an LXR agonist, also functions as an inverse agonist for both RORα and RORγ, but not RORβ. nih.gov Another compound, SR1001, is also a dual inverse agonist for RORα and RORγt. nih.govmedchemexpress.com The development of highly selective inverse agonists is critical for targeting RORγt-mediated pathologies without interfering with the functions of RORα and RORβ.

Table 1: Selectivity of Various ROR Inverse Agonists

| Compound | RORγt Activity | RORα Activity | RORβ Activity | Selectivity Note |

|---|---|---|---|---|

| BMS-986251 (Compound 5) | Inverse Agonist | Selective against | Selective against | High selectivity for RORγt over other family members. nih.gov |

| T0901317 | Inverse Agonist | Inverse Agonist | No Activity | Dual inverse agonist for RORα and RORγ. nih.govmedchemexpress.com |

| SR1001 | Inverse Agonist | Inverse Agonist | Not specified | Dual inverse agonist for RORα and RORγt. nih.govmedchemexpress.com |

| GSK805 | Antagonist | Selective against | Selective against | Reported as a ROR-γ-selective antagonist. medchemexpress.comnih.gov |

Assessment of Potential Off-Target Activity

Beyond the ROR subfamily, it is essential to assess the activity of RORγt inverse agonists against a broader panel of unrelated targets to predict potential side effects. This typically includes screening against other nuclear receptors and key metabolic enzymes like the Cytochrome P450 (CYP) family.

For example, the inverse agonist BMS-986251 was tested against other nuclear receptors, including Pregnane X Receptor (PXR), Liver X Receptor alpha (LXRα), and LXRβ, and was found to be selective. nih.gov Furthermore, it did not show inhibitory activity against the tested CYP enzymes, indicating a lower potential for drug-drug interactions. nih.gov In contrast, the dual RORα/γ inverse agonist T0901317 is also a known LXR agonist, an off-target activity that could produce complex biological effects. nih.gov This highlights the importance of comprehensive profiling to identify and eliminate compounds with undesirable off-target activities.

Endogenous Ligands and Cholesterol Metabolism in RORγt Regulation

The activity of RORγt is not solely modulated by synthetic compounds; it is also regulated by endogenous ligands derived from metabolic pathways. nih.gov A significant connection has been established between RORγt function and cholesterol metabolism, where intermediates and byproducts of this pathway can act as natural ligands for the receptor. nih.govnih.gov

Oxysterols, which are oxidized derivatives of cholesterol or its precursors, have been identified as a class of endogenous RORγt ligands. pnas.org Many oxysterols generated during cholesterol metabolism function as RORγt agonists, meaning they activate the receptor. nih.govresearchgate.net For instance, 7β, 27-dihydroxycholesterol (7β, 27-OHC) and 7α, 27-OHC have been shown to be potent and selective RORγt agonists. pnas.orgnih.gov These molecules bind directly to the RORγ ligand-binding domain, promote the recruitment of coactivator proteins, and can enhance the differentiation of Th17 cells. researchgate.netnih.gov

Interestingly, the balance between different oxysterols may be crucial for regulating RORγt activity. While some oxysterols are strong agonists, others, such as 24S-hydroxycholesterol (24S-OHC), may act as weak inverse agonists or antagonists, competing with agonist ligands for binding to the receptor. nih.govpnas.org The effect of synthetic inverse agonists can be reversed by the presence of potent agonist oxysterols, a mechanism that has been used in cell-based assays to screen for new RORγt modulators. pnas.orgnih.gov

Table 2: Activity of Selected Endogenous Oxysterols on RORγt

| Oxysterol | Reported Activity on RORγt | Reference |

|---|---|---|

| 7β, 27-dihydroxycholesterol (7β, 27-OHC) | Potent Agonist | pnas.orgnih.gov |

| 7α, 27-dihydroxycholesterol (7α, 27-OHC) | Agonist | pnas.orgnih.gov |

| 25-hydroxycholesterol (25-OHC) | Weak to Moderate Agonist | nih.govpnas.org |

| 24S-hydroxycholesterol (24S-OHC) | Weak Inverse Agonist / Agonist | nih.govpnas.org |

| 7α-hydroxycholesterol (7α-OHC) | Weak Inverse Agonist / Agonist | nih.govpnas.org |

The link between RORγt and cholesterol extends beyond oxysterols. Evidence suggests that various cholesterol biosynthetic intermediates (CBIs) downstream of lanosterol (B1674476) can serve as natural RORγt ligands. nih.gov This implies that the metabolic state of a cell, specifically the activity of its cholesterol synthesis pathway, can directly influence RORγt-dependent gene transcription. nih.govnih.gov

Studies using inhibitors of the cholesterol biosynthesis pathway, such as statins, have shown a reduction in RORγt-dependent reporter activity, supporting the hypothesis that an endogenously produced ligand from this pathway is necessary for receptor activation. nih.gov This creates a regulatory link where cellular metabolism fuels RORγt activity.

Furthermore, this relationship appears to be bidirectional. Pharmacological inhibition of RORγ with inverse agonists has been shown to downregulate the expression of a vast majority of genes involved in the cholesterol-biosynthesis program. nih.govresearchgate.net This suggests that RORγt not only senses the metabolic state through ligand availability but also acts as a master regulator of cholesterol homeostasis in certain cellular contexts. nih.govmdpi.com This interplay highlights RORγt as a key node connecting cholesterol metabolism with the regulation of the immune system. nih.govresearchgate.net

Advanced Research Methodologies in Rorγt Inverse Agonist Discovery

High-Throughput Screening (HTS) Approaches for Identification of Novel Inverse Agonists

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify "hits" that modulate a specific biological target. researchgate.netnih.govwikipedia.org For RORγt, the goal of HTS is to find compounds that inhibit its constitutive transcriptional activity. nih.gov The process involves automated steps for compound handling, liquid transfers, and signal detection, allowing for the testing of thousands to hundreds of thousands of compounds per day. nih.govwikipedia.orgeurofinsdiscovery.com Both biochemical and cell-based assays are adapted to HTS formats to discover novel RORγt inverse agonists. mdpi.comnih.gov

Biochemical assays directly measure the interaction between the compound and the purified RORγt protein, often the ligand-binding domain (LBD). nih.gov A common HTS-compatible biochemical method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), which detects the modulation of protein-protein interactions, such as the recruitment of coactivators to the RORγt LBD. mdpi.comresearchgate.net

Cell-based assays, on the other hand, measure the effect of a compound on RORγt activity within a living cell, providing insights into cell permeability and potential cytotoxicity early in the discovery process. researchgate.net These functional assays often utilize reporter gene systems to quantify the transcriptional activity of RORγt. nih.govnih.gov The choice between these approaches depends on the specific goals of the screening campaign.

| HTS Assay Type | Principle | Advantages | Common Technologies |

| Biochemical Assays | Measures direct interaction of a compound with the purified RORγt protein (LBD). | Target-focused; less prone to off-target effects within the cell. | AlphaScreen, TR-FRET, Fluorescence Polarization (FP). mdpi.comnih.gov |

| Cell-Based Assays | Measures the functional consequence of RORγt modulation within a cellular context. | Provides data on cell permeability and potential toxicity; reflects a more biological environment. researchgate.net | Reporter Gene Assays (Luciferase, β-lactamase), cAMP Biosensors. nih.govthermofisher.com |

Fluorescence Resonance Energy Transfer (FRET) Assays for Ligand Binding and Activity

Fluorescence Resonance Energy Transfer (FRET) is a powerful, distance-dependent physical process used to study molecular interactions. pcbis.frassaygenie.comcreative-biostructure.com In the context of RORγt inverse agonist discovery, Time-Resolved FRET (TR-FRET) is particularly valuable. nih.gov TR-FRET assays are widely used to characterize the binding affinities of ligands and to differentiate between agonists, antagonists, and inverse agonists by monitoring protein-protein interactions. nih.govnih.gov

The assay typically measures the interaction between the RORγt LBD and a peptide fragment of a co-regulator protein (either a coactivator or a corepressor). nih.govpubcompare.ai The RORγt LBD is labeled with a donor fluorophore (e.g., a terbium chelate), and the co-regulator peptide is labeled with an acceptor fluorophore (e.g., fluorescein). mdpi.comnih.gov When the two proteins interact, the donor and acceptor are brought into close proximity (1-10 nm), allowing for energy transfer from the excited donor to the acceptor. assaygenie.comcreative-biostructure.com This results in a detectable FRET signal. nih.gov

RORγt inverse agonists function by inducing a conformational change in the LBD that prevents the recruitment of coactivator proteins. mdpi.comnih.gov In a TR-FRET assay designed to measure coactivator interaction, an inverse agonist will disrupt the binding of the coactivator peptide to the RORγt LBD, leading to a decrease in the FRET signal. thermofisher.com This provides a quantitative measure of the compound's potency as an inverse agonist. nih.gov

| Component | Description | Example |

| Target Protein | The Ligand Binding Domain (LBD) of the RORγt nuclear receptor. | GST-tagged RORγt-LBD |

| Donor Fluorophore | A lanthanide (e.g., Terbium or Europium) conjugated to an antibody that binds the tagged LBD. nih.gov | Tb-anti-GST Antibody thermofisher.com |

| Interaction Partner | A peptide containing a coactivator motif (LXXLL) that binds to the LBD. nih.gov | Fluorescein-labeled coactivator peptide (e.g., from TRAP220). pubcompare.aithermofisher.com |

| Acceptor Fluorophore | A fluorophore attached to the interaction partner that accepts energy from the donor. pcbis.fr | Fluorescein thermofisher.com |

| Test Compound | Potential RORγt inverse agonist. | RORgammat inverse agonist 13 |

Cell-Based Reporter Gene Assays for Transcriptional Activity Assessment

Cell-based reporter gene assays are a fundamental tool for assessing the transcriptional activity of nuclear receptors like RORγt. mdpi.comnih.govclinisciences.com These assays provide a quantitative readout of a compound's ability to modulate the receptor's function in a cellular environment. thermofisher.comspringernature.com The core principle involves introducing a reporter gene construct into a host cell line. thermofisher.comresearchgate.net This construct links a reporter gene, such as firefly luciferase, to a promoter containing multiple copies of a RORγt-specific DNA binding sequence, known as a ROR Response Element (RORE). nih.gov

Because RORγt exhibits high constitutive activity, it normally drives strong expression of the luciferase reporter gene. indigobiosciences.com When the cells are treated with a RORγt inverse agonist, the compound binds to RORγt and represses its activity. This leads to a decrease in luciferase expression, which is measured as a reduction in light output upon the addition of a substrate. nih.govresearchgate.net The magnitude of this reduction is proportional to the potency of the inverse agonist. springernature.com

To enhance specificity and performance, hybrid receptors are often used. For instance, the DNA-binding domain (DBD) of RORγt can be replaced with the DBD of the yeast GAL4 protein. indigobiosciences.comnih.gov The reporter construct then contains GAL4 response elements instead of ROREs. This approach, often performed in cell lines like Jurkat or HEK293, minimizes interference from other endogenous transcription factors. nih.govnih.gov

| Assay Format | Principle | Cell Lines | Key Features |

| RORE-Driven Reporter | A luciferase reporter gene is controlled by a promoter containing tandem repeats of ROR Response Elements (ROREs). nih.govlipexogen.com | CHO, EL4, 293T nih.govnih.gov | Measures activity on natural RORγt binding sites. |

| GAL4 Hybrid Reporter | The RORγt LBD is fused to the GAL4 DNA-binding domain; the reporter is driven by a GAL4-responsive promoter. indigobiosciences.comnih.gov | Jurkat, HEK293 nih.govnih.gov | High specificity; reduces off-target effects from endogenous factors. nih.gov |

| Tet-On Inducible System | RORγt expression is controlled by an inducible promoter (e.g., tetracycline-regulated), allowing for precise control over receptor levels. nih.gov | CHO nih.gov | Allows for inducible expression to study dose-dependent effects of the receptor itself. nih.gov |

Advanced in vitro and ex vivo Immunological Assays for Functional Characterization

Following identification and initial characterization, the functional effects of RORγt inverse agonists on immune cells are assessed using a variety of advanced in vitro and ex vivo assays. These assays are critical for confirming that the compound's activity on the isolated receptor translates to the desired immunological outcome. plos.org A primary goal is to demonstrate the inhibition of Th17 cell differentiation and function, as RORγt is the master regulator of this lineage. patsnap.cominnovimmune.com

A key in vitro assay involves the differentiation of human peripheral blood mononuclear cells (PBMCs) or naive CD4+ T cells into Th17 cells. nih.gov These cells are cultured under Th17-polarizing conditions (e.g., with cytokines like IL-6 and IL-23) in the presence of the RORγt inverse agonist. nih.govnih.gov The primary endpoint is the measurement of IL-17A secretion, typically by ELISA or intracellular cytokine staining followed by flow cytometry. A potent inverse agonist will cause a dose-dependent reduction in IL-17A production. nih.gov

Ex vivo assays are also employed to understand the effects of these compounds on more complex cellular systems. For example, the mouse thymocyte apoptosis assay is used to assess a potential liability of RORγt inhibition. plos.org Since RORγt is crucial for the development of T cells in the thymus, its inhibition can lead to the apoptosis of CD4+CD8+ double-positive thymocytes. plos.orgplos.org By comparing the concentration of a compound required to inhibit IL-17A versus the concentration that induces thymocyte apoptosis, researchers can establish a therapeutic window. plos.orgresearchgate.net

| Assay Name | Model System | Purpose | Primary Readout |

| Human Th17 Cell Differentiation Assay | Human naive CD4+ T cells or PBMCs. nih.gov | To measure the inhibition of Th17 polarization and function. | IL-17A cytokine production (measured by ELISA or flow cytometry). nih.gov |

| Human Whole Blood Assay | Freshly isolated human whole blood. | To assess compound activity in a complex, physiologically relevant matrix. | IL-17 production after stimulation. nih.gov |

| Mouse Thymocyte Apoptosis Assay (ex vivo) | Primary thymocytes isolated from mice. plos.org | To evaluate the potential for on-target toxicity related to T cell development. plos.org | Apoptosis of CD4+CD8+ thymocytes (measured by flow cytometry). plos.org |

| Imiquimod-Induced Skin Inflammation Model (in vivo) | Mouse models of psoriasis-like skin inflammation. nih.gov | To assess in vivo efficacy in a disease-relevant animal model. | Reduction in skin inflammation and IL-17A/F expression. nih.govinnovimmune.com |

Future Perspectives in Rorγt Inverse Agonist Research

Exploration of Differentiated Mechanisms of Action for Enhanced Efficacy

The primary mechanism of first-generation RORγt inverse agonists involves binding to the orthosteric ligand-binding pocket (LBP), inducing a conformational change that prevents the recruitment of coactivators and promotes the binding of corepressors. mdpi.com This dislodges the activation function helix (H12), thereby repressing gene transcription. mdpi.comresearchgate.net However, future research is increasingly focused on more nuanced and differentiated mechanisms of action to enhance therapeutic efficacy and specificity.

One of the most promising areas is the development of allosteric inhibitors . nih.gov These molecules bind to a site distinct from the highly conserved orthosteric pocket. nih.govresearchgate.net This can offer several advantages, including higher selectivity over other nuclear receptors that share structural similarities in their ligand-binding domains. nih.gov The binding of an allosteric inhibitor can induce a unique conformational change in the RORγt protein, effectively locking it in an inactive state and preventing coactivator binding, a mechanism distinct from that of orthosteric ligands. nih.govnih.gov This novel modality of pharmacological antagonism could lead to inhibitors with improved potency and a better safety profile. nih.gov

Furthermore, research indicates that not all inverse agonists suppress RORγt activity in the same manner. For instance, some compounds, like TMP778 and GSK805, bind to the ligand-binding pocket and allow the RORγt protein to still bind to its DNA response elements (ROREs), while others prevent this interaction entirely. nih.gov Exploring these subtle differences could allow for the fine-tuning of therapeutic effects, potentially separating desired anti-inflammatory actions from unwanted side effects. Another avenue of exploration is the modulation of RORγt activity through interference with its post-translational modifications , such as ubiquitination, sumoylation, and acetylation, which are critical for its stability and function. nih.gov Targeting the enzymes responsible for these modifications could offer an indirect yet highly specific way to control RORγt's transcriptional activity.

Strategies for Optimizing Selectivity and Potency in Novel Chemical Scaffolds

The quest for improved RORγt inverse agonists is heavily reliant on the design and synthesis of novel chemical scaffolds with optimized properties. A key challenge is achieving high selectivity for RORγt over the other ROR isoforms, RORα and RORβ, as well as other unrelated nuclear receptors, to minimize off-target effects. nih.gov

Structure-based drug design is a cornerstone of this effort. The availability of numerous co-crystal structures of the RORγt ligand-binding domain complexed with various ligands provides a detailed blueprint for rational drug design. nih.gov This allows medicinal chemists to design molecules that form specific, high-affinity interactions with the target, thereby enhancing potency and selectivity. This approach has guided the optimization of various chemical series, including 4-aryl-thienyl acetamides, leading to compounds with nanomolar activity. acs.org

The development of novel chemical scaffolds is another critical strategy. Researchers have moved beyond early lead compounds to discover diverse structures such as tricyclic analogues, carbazole (B46965) carboxamides, and N-indanyl benzamides. nih.govresearchgate.netnih.gov For example, the optimization of tricyclic inverse agonists led to the identification of BMS-986251, a clinical candidate with excellent potency and oral bioavailability. nih.govacs.org Similarly, scaffold hybridization strategies have yielded potent RORγt inverse agonists like the carbazole carboxamide series. nih.gov These new scaffolds provide opportunities to improve pharmacokinetic properties, enhance potency, and escape the intellectual property constraints of earlier compound series.

Computational methods, including virtual screening and negative image-based screening , are also being employed to identify novel RORγt ligands from large compound libraries. acs.org These in silico techniques can accelerate the discovery process by prioritizing compounds for experimental testing. acs.org

Investigating the Therapeutic Potential in Broader Immunological Contexts

While the primary focus for RORγt inverse agonists has been on classic Th17-mediated autoimmune diseases like psoriasis and rheumatoid arthritis, there is a growing interest in their therapeutic potential in a broader range of immunological disorders. patsnap.comnih.gov The central role of the RORγt/IL-17 axis in various inflammatory processes suggests that these inhibitors could be beneficial in other conditions.

RORγt inverse agonists have shown preclinical efficacy in models of:

Inflammatory Bowel Disease (IBD): Compounds like GSK805 and BI119 have demonstrated the ability to suppress inflammation in animal models of colitis. nih.govnih.gov

Multiple Sclerosis (MS): Given the involvement of Th17 cells in the pathogenesis of MS, RORγt inverse agonists represent a potential therapeutic avenue for this neuroinflammatory disease. patsnap.com

Experimental Autoimmune Uveitis (EAU): RORγt inhibitors have been shown to reduce the severity of EAU in animal models by decreasing Th17 cell numbers and IL-17 secretion in the retina. nih.gov

The role of RORγt and Th17 cells in cancer is complex, with both pro- and anti-tumor effects reported. nih.gov While RORγt agonists are being explored to enhance anti-tumor immunity, the function of RORγt in tumor cell metabolism, particularly cholesterol biosynthesis, suggests a different angle. nih.govpatsnap.cominnovimmune.com Some studies have shown that RORγ inverse agonists can inhibit the growth of certain tumor cells, such as those in castration-resistant prostate cancer and triple-negative breast cancer. nih.gov However, other research has surprisingly revealed that potent RORγt inverse agonists in immune cells may lack similar potency in cancer cells, or even display agonist activities. nih.gov This tissue- and context-specific activity underscores the need for further investigation to delineate the potential therapeutic window for RORγt modulators in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.